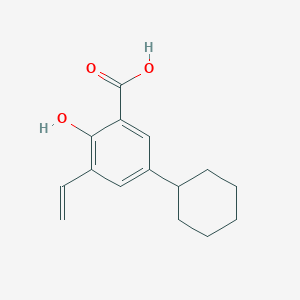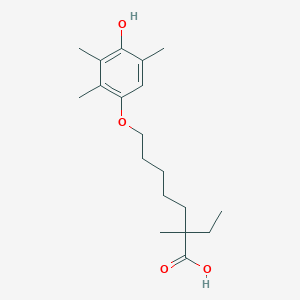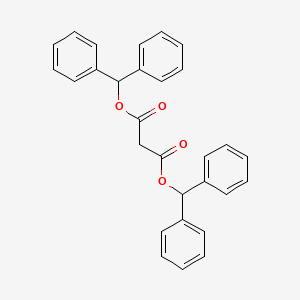
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid is a chemical compound with the molecular formula C15H20O3 It is a derivative of benzoic acid, characterized by the presence of a cyclohexyl group, an ethenyl group, and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylbenzene and ethenylbenzene.
Hydroxylation: The benzene ring is hydroxylated using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Cyclohexylation: The cyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride (C6H11Cl) and aluminum chloride (AlCl3) as a catalyst.
Ethenylation: The ethenyl group is added via a Heck reaction, where ethenyl halide reacts with the benzene ring in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 5-Cyclohexyl-3-ethenyl-2-benzoic acid.
Reduction: 5-Cyclohexyl-3-ethyl-2-hydroxybenzoic acid.
Substitution: 5-Cyclohexyl-3-ethenyl-2-chlorobenzoic acid.
Scientific Research Applications
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and metabolic pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
5-Cyclohexyl-2-hydroxybenzoic acid: Lacks the ethenyl group, making it less versatile in certain chemical reactions.
3-Ethenyl-2-hydroxybenzoic acid: Lacks the cyclohexyl group, which may affect its bioactivity and physical properties.
Uniqueness
5-Cyclohexyl-3-ethenyl-2-hydroxybenzoic acid stands out due to the presence of both cyclohexyl and ethenyl groups, which confer unique chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
113412-23-0 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
5-cyclohexyl-3-ethenyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H18O3/c1-2-10-8-12(11-6-4-3-5-7-11)9-13(14(10)16)15(17)18/h2,8-9,11,16H,1,3-7H2,(H,17,18) |
InChI Key |
MOFNVGJIQUMDBU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC(=C1)C2CCCCC2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)



![4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate](/img/structure/B14302551.png)

![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
![8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14302581.png)


![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)
![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)

